N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 688773-41-3
VCID: VC11795795
InChI: InChI=1S/C13H13N3O3/c17-11(14-8-5-6-8)7-16-12(18)9-3-1-2-4-10(9)15-13(16)19/h1-4,8H,5-7H2,(H,14,17)(H,15,19)
SMILES: C1CC1NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol

N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

CAS No.: 688773-41-3

Cat. No.: VC11795795

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide - 688773-41-3

Specification

CAS No. 688773-41-3
Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
IUPAC Name N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Standard InChI InChI=1S/C13H13N3O3/c17-11(14-8-5-6-8)7-16-12(18)9-3-1-2-4-10(9)15-13(16)19/h1-4,8H,5-7H2,(H,14,17)(H,15,19)
Standard InChI Key UYMSTIHTRQSJMF-UHFFFAOYSA-N
SMILES C1CC1NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Canonical SMILES C1CC1NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O

Introduction

N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide belongs to the class of quinazoline derivatives. Quinazoline frameworks are widely studied in medicinal chemistry due to their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the potential synthesis, structural characteristics, and biological significance of this compound.

Molecular Formula and Weight

The molecular formula is C12H13N3O3C_{12}H_{13}N_{3}O_{3}, with a calculated molecular weight of approximately 247.25 g/mol.

Synthesis Pathways

Although specific synthetic methods for this compound were not found in the provided data, similar quinazoline derivatives are often synthesized using:

  • Cyclization reactions involving anthranilic acid derivatives and isocyanates.

  • Amidation reactions to introduce the acetamide group.

  • Incorporation of cyclopropyl groups via alkylation reactions.

These methods typically employ mild reaction conditions and are optimized for high yields.

Pharmacological Activities

Quinazoline derivatives are known for their diverse pharmacological activities:

  • Anticancer: Many quinazoline-based compounds act as tyrosine kinase inhibitors.

  • Antimicrobial: Effective against Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory: Potential inhibitors of enzymes like cyclooxygenase (COX).

Drug Development

The structural features of N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide suggest it could be a candidate for further drug development targeting enzyme inhibition or receptor modulation.

Analytical Characterization

For structural confirmation and purity assessment:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR to identify functional groups and confirm connectivity.

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups like amides (C=O stretch).

  • X-Ray Crystallography: For detailed structural elucidation.

Challenges

  • Limited availability of detailed synthetic routes or biological data for this specific compound.

  • Need for extensive in vitro and in vivo studies to evaluate its pharmacological potential.

Future Research

Further research should focus on:

  • Developing efficient synthetic methods.

  • Exploring structure-activity relationships (SAR) for biological optimization.

  • Conducting preclinical studies to assess safety and efficacy.

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